Sativex (Nabiximols) in Multiple Sclerosis Spasticity: A Technical Guide to its Mechanism of Action
Sativex (Nabiximols) in Multiple Sclerosis Spasticity: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sativex® (nabiximols) is an oromucosal spray comprising a formulated extract of the Cannabis sativa plant, providing a near 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] It is indicated as an add-on treatment for moderate to severe spasticity in multiple sclerosis (MS) patients who have not responded adequately to other anti-spasticity medications.[2][3] This technical guide delineates the core mechanism of action of Sativex in alleviating MS-related spasticity, presenting quantitative data from key clinical studies, detailing experimental protocols, and visualizing the underlying neurobiological pathways.
The therapeutic effects of Sativex are primarily mediated through its interaction with the endocannabinoid system (ECS), a crucial neuromodulatory system in the central nervous system (CNS).[1][4] THC, a partial agonist of cannabinoid receptors CB1 and CB2, modulates the release of excitatory (glutamate) and inhibitory (gamma-aminobutyric acid - GABA) neurotransmitters, leading to a reduction in neuronal hyperexcitability that underpins spasticity.[2][5][6] CBD, while having a low affinity for cannabinoid receptors, may contribute to the overall therapeutic effect by limiting the psychoactive effects of THC and through other receptor interactions.[1] Clinical and neurophysiological studies have demonstrated that Sativex improves spasticity by modulating both cortical and spinal excitability.[5][7]
Core Mechanism of Action: Modulation of the Endocannabinoid System
The endocannabinoid system is integral to regulating synaptic transmission throughout the CNS.[8] Sativex leverages this system to restore a more balanced neuronal activity in MS patients experiencing spasticity.
The Role of THC and CBD
Sativex is composed of two principal cannabinoids:
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Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, THC acts as a partial agonist at both CB1 and CB2 receptors.[2][5] CB1 receptors are densely expressed in the CNS, particularly in presynaptic terminals, where they modulate neurotransmitter release.[5][9] CB2 receptors are predominantly found on immune cells, though they are also present in the CNS.[8]
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Cannabidiol (CBD): Unlike THC, CBD has a low affinity for CB1 and CB2 receptors. Its mechanism is multifaceted and not fully elucidated, but it is thought to modulate the ECS indirectly and interact with other receptor systems.[1] In the context of Sativex, CBD may also mitigate some of the undesirable psychoactive effects of THC.[1]
Signaling Pathways
The therapeutic action of Sativex in MS spasticity is initiated by the binding of THC to presynaptic CB1 receptors on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons.[5][6] This activation triggers a cascade of intracellular events that ultimately reduces neuronal excitability.
As depicted in the diagram, the activation of presynaptic CB1 receptors by THC leads to:
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Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.
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Inhibition of voltage-gated calcium channels , decreasing calcium influx which is essential for neurotransmitter vesicle fusion and release.
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Activation of inwardly rectifying potassium channels , leading to hyperpolarization of the presynaptic membrane.
Collectively, these actions suppress the release of neurotransmitters like glutamate and GABA.[5][6] By reducing excessive glutamate release, Sativex dampens neuronal excitability. The modulation of GABAergic transmission contributes to a rebalancing of inhibitory and excitatory tone.[5]
Impact on Cortical and Spinal Excitability
Neurophysiological studies have provided evidence that Sativex exerts its anti-spasticity effects by modulating excitability at both the cortical and spinal levels.[5][7]
A study involving 30 MS patients treated with Sativex for one month demonstrated a significant increase in intracortical inhibition and a reduction in spinal excitability.[5][7] This suggests a dual mechanism of action where Sativex not only acts at the spinal cord level to reduce muscle hypertonia but also influences the corticospinal pathways that control muscle tone.[5][7] The modulation of long-term potentiation (LTP) and long-term depression (LTD) like plasticity through cannabinoid receptor activation has been hypothesized to underlie these changes in cortical excitability.[5][6]
Quantitative Data from Clinical and Neurophysiological Studies
The efficacy of Sativex in treating MS-related spasticity has been demonstrated in several clinical trials. The primary endpoint in many of these studies was the change from baseline in a 0-10 Numerical Rating Scale (NRS) for spasticity severity.[4][10]
| Study/Parameter | Sativex Group | Placebo Group | P-value | Citation |
| Pivotal Trial 1 (6 weeks) | ||||
| Mean Change in NRS Score | -1.18 | -0.63 | p = 0.048 | [4][10] |
| Pivotal Trial 2 (15 weeks, Per-Protocol) | ||||
| Mean Change in NRS Score | -1.3 | -0.8 | p = 0.035 | [4][10][11] |
| Responder Rate (≥30% improvement) | 36% | 24% | p = 0.040 | [11] |
| Pivotal Trial 3 (Enriched Design) | ||||
| Change in NRS Score (Phase B) | +0.04 | -0.81 | p = 0.0002 | [4][10] |
| Italian Observational Study (1 month) | ||||
| Mean NRS Score Reduction | 22.6% (from 7.5 to 5.8) | N/A | N/A | [1][12] |
| ≥20% Improvement (Initial Response) | 70.5% of patients | N/A | N/A | [1][12] |
| ≥30% Improvement (Clinically Relevant) | 28.2% of patients | N/A | N/A | [1][12] |
Neurophysiological Changes After One Month of Sativex Treatment
| Parameter | Baseline (Mean ± SD) | After 1 Month (Mean ± SD) | P-value | Citation |
| Modified Ashworth Scale (MAS) | 4 ± 0.7 | 3 ± 0.9 | P < 0.05 | [5] |
| Numerical Rating Scale (NRS) | 8.3 ± 0.5 | 5.5 ± 0.4 | *P < 0.01 | [5] |
| Hmax/Mmax Ratio | Not specified | Significant reduction | Not specified | [5] |
| Short-Interval Cortical Inhibition (SICI) | Not specified | Significant increase | Not specified | [5] |
| Intracortical Facilitation (ICF) | Not specified | Significant reduction | Not specified | [5] |
Experimental Protocols
The assessment of Sativex's efficacy in clinical trials has relied on a combination of patient-reported outcomes and objective clinical and neurophysiological measures.
Clinical Assessment of Spasticity
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Numerical Rating Scale (NRS): A patient-reported outcome where individuals rate the severity of their spasticity on an 11-point scale, from 0 (no spasticity) to 10 (maximal spasticity).[1][4][10] This is a primary endpoint in many Sativex trials.
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Modified Ashworth Scale (MAS): A clinical measure used by healthcare professionals to assess muscle tone. It involves passively moving a limb through its range of motion and grading the resistance to movement on a 6-point scale.[5]
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Ten-Meter Walking Test (10WT): Measures the time it takes for a patient to walk 10 meters, providing an objective assessment of functional mobility.[5]
Neurophysiological Assessment
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Hmax/Mmax Ratio: This is a measure of spinal excitability, specifically the excitability of the alpha motor neuron pool. It is obtained through electromyography (EMG) by stimulating a peripheral nerve and recording the resulting H-reflex (monosynaptic reflex) and M-wave (direct muscle response). A lower H/M ratio indicates reduced spinal excitability.[5][7]
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Transcranial Magnetic Stimulation (TMS): A non-invasive technique used to assess corticospinal excitability.
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Short-Interval Intracortical Inhibition (SICI): A paired-pulse TMS protocol that measures the activity of inhibitory interneurons in the motor cortex. An increase in SICI suggests enhanced intracortical inhibition.[5]
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Intracortical Facilitation (ICF): Another paired-pulse TMS protocol that assesses the activity of excitatory interneurons in the motor cortex. A reduction in ICF indicates decreased intracortical facilitation.[5]
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Conclusion
The mechanism of action of Sativex in the management of multiple sclerosis-related spasticity is multifactorial, centered on the modulation of the endocannabinoid system. The partial agonism of THC at CB1 receptors on presynaptic neurons reduces the release of excitatory neurotransmitters, thereby decreasing neuronal hyperexcitability. This is complemented by a dual effect on both cortical and spinal pathways, leading to increased intracortical inhibition and reduced spinal excitability. Quantitative data from numerous clinical trials and neurophysiological studies provide robust evidence for the efficacy and underlying mechanisms of Sativex in this patient population. Future research may further elucidate the precise role of CBD and the long-term neuroplastic changes induced by Sativex treatment.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. Delta-9-tetrahydrocannabinol/cannabidiol (Sativex®): a review of its use in patients with moderate to severe spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sativex(®) (tetrahydrocannabinol + cannabidiol), an endocannabinoid system modulator: basic features and main clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sativex in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Sativex in robotic rehabilitation in individuals with multiple sclerosis: Rationale, study design, and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sativex in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effects of Sativex (THC BDS: CBD BDS) on Inhibition of Spasticity in a Chronic Relapsing Experimental Allergic Autoimmune Encephalomyelitis: A Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
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